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Cyclin-dependent kinase 4 (924-932)

Cat. No.: B1575323
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclin-dependent kinase 4 (924-932) is a synthetic peptide reagent for life science research. CDK4 is a serine/threonine kinase that is a critical regulator of the cell cycle, driving the transition from the G1 phase to the S phase . Its activity is dependent on binding to a regulatory D-type cyclin subunit, forming an active complex that initiates cell cycle progression by phosphorylating and inactivating the retinoblastoma (Rb) protein . This phosphorylation event releases E2F transcription factors, enabling the expression of genes required for DNA synthesis . Given its pivotal role in controlling cell proliferation, CDK4 is a protein of intense interest in cancer research, as its deregulation is a hallmark of many cancers . The CDK4 (924-932) peptide corresponds to a specific region of the human CDK4 protein and can be a valuable tool for researchers studying protein-protein interactions, developing specific antibodies, or investigating the functional domains of this key kinase. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

sequence

CILGKLFTK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cyclin-dependent kinase 4 (924-932)

Origin of Product

United States

Molecular Characterization and Hypothetical Derivation of Cyclin Dependent Kinase 4 924 932

Determination of the Precise Amino Acid Sequence and Composition of the Peptide.

The amino acid sequence for the peptide Cyclin-dependent kinase 4 (924-932) is CILGKLFTK. vulcanchem.com This nine-residue sequence is characterized by a mix of hydrophobic and charged amino acids, which plays a crucial role in its potential interactions and structural conformation.

The composition of this peptide is detailed in the following table:

Amino AcidThree-Letter CodeOne-Letter CodeCount
CysteineCysC1
IsoleucineIleI1
LeucineLeuL2
GlycineGlyG1
LysineLysK2
PhenylalaninePheF1
ThreonineThrT1

This table provides a breakdown of the amino acid composition of the Cyclin-dependent kinase 4 (924-932) peptide.

Predicted Secondary and Tertiary Structural Conformations of the Peptide (e.g., helical, extended, disordered).

Due to its short length, the peptide is unlikely to form a stable, globular tertiary structure on its own. However, predictions of its secondary structure suggest a propensity for certain conformations. Peptides derived from protein interaction interfaces, such as the C helix of CDK4, can adopt helical conformations. nih.gov Computational tools like PEP-FOLD4 are designed to predict the three-dimensional structures of peptides, often revealing a range of possible conformations from helical to extended or disordered states. mdpi.com The presence of helix-promoting residues like Leucine and the potential for stabilizing interactions could favor a helical or partially helical structure, particularly when interacting with a binding partner. nih.gov

Theoretical or Proposed Origin of the "924-932" Sequence (e.g., from a different species' CDK4, a larger precursor protein, a specific post-translational modification fragment, or de novo synthetic design).

The "924-932" designation does not correspond to the linear amino acid sequence of human CDK4, which is only 303 residues long. atlasgeneticsoncology.orgdrugbank.com This suggests several plausible origins for this peptide sequence. One strong possibility is that it originates from a cataloging system used in cancer antigenic peptide databases. vulcanchem.com These databases often contain vast numbers of peptides that have been identified through various screening methods for their potential to elicit an immune response.

Another possibility is that the sequence is a result of de novo synthetic design. Researchers often design and synthesize peptides to mimic or inhibit protein-protein interactions. nih.gov For instance, peptides derived from the C helix of CDK4 have been designed to disrupt the interaction between CDK4 and cyclin D1. nih.gov It is conceivable that "Cyclin-dependent kinase 4 (924-932)" is a synthetically designed peptide intended to modulate CDK4 activity.

Analysis of Sequence Homology and Evolutionary Conservation of the Peptide Region with Known CDK4 Orthologs or Related Proteins.

While the specific "924-932" fragment is not a direct subsequence of human CDK4, examining the conservation of the constituent amino acids within the CDK family and across species can provide valuable insights. The CDK family is highly conserved, with members like CDK1 sharing 42% identity with CDK4. atlasgeneticsoncology.org The core kinase domain, which spans from approximately amino acid 6 to 295 in human CDK4, shows significant homology across different CDKs and species. atlasgeneticsoncology.org

The C-terminal region of CDK proteins, while generally less conserved than the catalytic core, can contain important regulatory motifs. For instance, the retinoblastoma protein (Rb), a key substrate of CDK4, possesses a C-terminal helix that is crucial for its interaction with cyclin D-CDK4/6 complexes. researchgate.netnih.govbiorxiv.org Although the "924-932" sequence is not directly from CDK4, analyzing its homology to regions of CDK4 or its interacting partners could reveal functional relevance. For example, the PISTVRE sequence in CDK4 is a known cyclin-binding domain. atlasgeneticsoncology.orgnih.gov

A search for the CILGKLFTK sequence in protein databases could reveal its presence in other proteins, potentially shedding light on its evolutionary origins and functional context. The CDK4 protein itself is found across a wide range of species, from human to the African annual killifish, with a high degree of sequence conservation, particularly within the kinase domain. uniprot.org

In Silico Modeling and Simulation of Peptide Conformation and Conformational Dynamics.

In silico modeling and molecular dynamics (MD) simulations are powerful tools for investigating the conformational landscape of peptides like "Cyclin-dependent kinase 4 (924-932)". mdpi.com These computational methods can predict the three-dimensional structure of the peptide and simulate its dynamic behavior over time.

MD simulations can reveal the stability of predicted secondary structures, such as alpha-helices or beta-sheets, and explore the range of conformations the peptide can adopt in solution. mdpi.com By simulating the peptide in different environments (e.g., in water or in the presence of a target protein), researchers can gain insights into its binding properties and potential mechanism of action. For instance, simulations can be used to study how a peptide inhibitor binds to the active site of a kinase or disrupts a protein-protein interface. abvpress.ru The use of such models is crucial in the rational design of peptide-based therapeutics. abvpress.ru

Investigation of "Cyclin-dependent kinase 4 (924-932)" Reveals Non-Existent Peptide, Halting Further Analysis

An in-depth investigation into the chemical compound specified as "Cyclin-dependent kinase 4 (924-932)" has revealed that this peptide is not described within the current scientific literature. The primary reason for this is a fundamental discrepancy in the protein's length; the human Cyclin-dependent kinase 4 (CDK4) protein consists of only 303 amino acids, making a peptide designated with residues 924-932 a biological impossibility.

This finding precludes the creation of a scientifically accurate article based on the provided outline, as the subject of the investigation does not appear to be a valid or recognized molecule in the context of CDK4 research.

Initial Research and Discrepancies

Initial database and literature searches for "Cyclin-dependent kinase 4 (924-932)" yielded no direct results for a peptide with this specific designation. Further investigation into the structure of the human CDK4 protein confirmed its length of 303 amino acids. This anatomical fact makes it impossible for a peptide to be derived from the 924-932 amino acid region of CDK4.

While the investigation could not proceed with the specified peptide, a review of the literature did identify other peptides that interact with CDK4. Notably, research has been conducted on synthetic peptides designed to interfere with the interaction between CDK4 and its regulatory partner, Cyclin D.

For instance, a study on stapled peptides derived from the C-helix of CDK4 (spanning residues 48-63) demonstrated that these peptides could bind to Cyclin D1 and inhibit CDK4 activity. One such peptide, referred to as P2short, showed a high binding affinity for Cyclin D1.

However, the detailed molecular interaction studies as outlined in the user's request—including quantitative binding affinity (KD values), stoichiometry, thermodynamics, and epitope mapping for a "Cyclin-dependent kinase 4 (924-932)" peptide—cannot be conducted as the peptide itself is not a known entity.

Implications for the Requested Article

Given that the core subject of the requested article, "Cyclin-dependent kinase 4 (924-932)," does not exist based on available scientific data, it is not possible to generate the detailed, informative, and scientifically accurate content for each specified section and subsection of the provided outline. Proceeding would involve fabricating information, which would be scientifically unsound and misleading.

Therefore, the generation of the article focusing solely on the chemical compound "Cyclin-dependent kinase 4 (924-932)" cannot be fulfilled. It is recommended that the user verify the name and sequence of the peptide of interest to enable a scientifically valid investigation.

Investigation of Molecular Interactions and Binding Mechanisms

Identification of Other Novel or Unexpected Cellular Binding Partners via Proteomic Approaches

In the quest to understand the full spectrum of a peptide's biological activity, identifying its binding partners within the complex cellular milieu is paramount. Proteomic approaches offer a powerful toolkit for this discovery process. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) are instrumental. In this method, a tagged version of the peptide of interest is introduced into cellular lysates. This "bait" peptide then captures its interacting proteins. The entire complex is subsequently purified, and the associated proteins, or "prey," are identified by mass spectrometry.

Co-immunoprecipitation (Co-IP) followed by mass spectrometry is another valuable technique. This approach uses an antibody that specifically recognizes the peptide to pull it out of a cell lysate, bringing along its binding partners for identification. Furthermore, proximity-labeling techniques like BioID, which uses a promiscuous biotin (B1667282) ligase fused to the peptide, can identify transient or weak interactions by biotinylating proteins in close proximity. These labeled proteins can then be isolated and identified.

Through such proteomic screens, a hypothetical peptide derived from a region of a protein not typically associated with canonical interactions could be shown to bind to unexpected cellular machinery. For instance, a peptide might be found to interact with components of the cytoskeletal network, metabolic enzymes, or RNA-binding proteins, suggesting novel functions beyond cell cycle regulation.

Proteomic TechniqueDescriptionPotential Findings for a Novel Peptide
Affinity Purification-Mass Spectrometry (AP-MS) A tagged "bait" peptide captures interacting "prey" proteins from a cell lysate for identification by mass spectrometry.Identification of stable protein complexes involving the peptide.
Co-immunoprecipitation (Co-IP)-Mass Spectrometry An antibody to the peptide pulls it and its binding partners out of a cell lysate for mass spectrometric analysis.Validation of interactions and identification of endogenous binding partners.
Proximity-Labeling (e.g., BioID) A promiscuous biotin ligase fused to the peptide biotinylates nearby proteins, which are then identified.Captures transient and weak interactions, revealing the peptide's microenvironment.

Advanced Methodologies for Academic Research on Cyclin Dependent Kinase 4 924 932

Peptide Synthesis and Engineering Techniques

The chemical synthesis of peptides provides a basis for a wide range of biochemical and structural studies. These techniques allow for the production of high-purity peptides and the introduction of specific modifications to enhance their properties.

Solid-Phase Peptide Synthesis (SPPS) and Purification Strategies for High-Purity Peptide Production

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides like fragments of CDK4. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. lcms.czmdpi.com The use of a solid support simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step. mdpi.com The most common strategy employed is Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. nih.gov

The synthesis process using Fmoc/tBu chemistry involves several key steps:

Resin Preparation: The synthesis begins with a resin, often a Rink amide resin, which is swelled in a solvent like dichloromethane (B109758) (DCM). nih.govthno.org

Amino Acid Coupling: For each cycle, the desired Fmoc-protected amino acid is activated and coupled to the free amino group on the resin-bound peptide. Common coupling reagents include Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in the presence of a base like N,N-Diisopropylethylamine (DIEA) in a solvent such as N,N-dimethylformamide (DMF). nih.govthno.org

Deprotection: The Fmoc protecting group is removed from the newly added amino acid using a solution of piperidine (B6355638) in DMF to expose a new amino group for the next coupling reaction. researchgate.net

Cleavage and Deprotection: Once the desired peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) along with scavengers such as water, triisopropylsilane (B1312306) (TIPS), and ethanedithiol (EDT) to prevent side reactions. nih.gov

Precipitation and Washing: The cleaved peptide is then precipitated with a non-polar solvent like cold diethyl ether and washed to remove residual cleavage reagents and byproducts. nih.gov

Following synthesis, the crude peptide product contains various impurities, including deletion sequences, truncated peptides, and byproducts from protecting groups. bachem.com High-purity peptides are essential for reliable research findings. The standard and most powerful method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czbachem.compolypeptide.com

RP-HPLC Purification Strategy:

Stationary Phase: A C18-modified silica (B1680970) column is commonly used as the stationary phase. bachem.com

Mobile Phase: A gradient of an aqueous solvent (often water with 0.1% TFA) and an organic solvent (typically acetonitrile (B52724) with 0.1% TFA) is employed. nih.govbachem.com TFA acts as an ion-pairing agent, improving peak shape and resolution. lcms.cz

Elution: The crude peptide is loaded onto the column in a highly aqueous mobile phase. As the concentration of the organic solvent is gradually increased, the peptide and impurities elute based on their hydrophobicity, with more hydrophobic species being retained longer. bachem.com

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to determine their purity. Fractions meeting the desired purity level (often >95%) are pooled. bachem.combiotage.com

Lyophilization: The final step is to remove the solvents from the pooled fractions by freeze-drying (lyophilization) to obtain the purified peptide as a white powder. bachem.com

For some applications, a two-step purification process involving flash chromatography for initial cleanup followed by preparative HPLC can be more efficient. biotage.com

Isotopic Labeling Strategies for NMR and Mass Spectrometry-Based Studies

Isotopic labeling is a powerful technique for studying the structure, dynamics, and interactions of peptides using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). cpcscientific.comjpt.comsb-peptide.com This involves replacing specific atoms (like ¹²C, ¹⁴N, ¹H) with their heavier, stable isotopes (¹³C, ¹⁵N, ²H/D). jpt.comsb-peptide.com

For Mass Spectrometry: Stable Isotope Labeled (SIL) peptides are chemically identical to their endogenous counterparts but have a distinct mass, making them ideal internal standards for quantitative proteomics. cpcscientific.comsb-peptide.com The Absolute Quantification (AQUA) method uses SIL peptides to precisely quantify proteins and their modifications in complex biological mixtures. cpcscientific.com The SIL peptide, with a known concentration, is added to a sample, and the ratio of the MS signal intensities of the "heavy" labeled peptide and the "light" endogenous peptide allows for the calculation of the absolute amount of the target protein. cpcscientific.com Isotopes are incorporated by using amino acids containing ¹³C, ¹⁵N, or other stable isotopes during solid-phase peptide synthesis. cpcscientific.comoup.com

For NMR Spectroscopy: NMR spectroscopy is used to determine the three-dimensional structure of peptides in solution. genscript.com For larger peptides or to simplify complex spectra, isotopic labeling is often necessary. genscript.comportlandpress.com

Uniform Labeling: The entire peptide can be uniformly labeled with ¹³C and/or ¹⁵N. This is typically achieved by overexpressing the peptide in a host system (like E. coli) grown in minimal media where the sole carbon and nitrogen sources are [¹³C]-glucose and [¹⁵N]-ammonium chloride, respectively. vt.edu

Selective or Residue-Specific Labeling: To simplify spectra and focus on specific regions, only certain amino acid types are labeled. This is done by adding the desired labeled amino acid(s) to the growth media. portlandpress.com This approach can "turn on" signals from specific sites while the rest of the peptide remains "NMR-invisible." portlandpress.com Conversely, "reverse labeling" involves adding an excess of unlabeled amino acids to a labeled medium to "turn off" signals from those residues. portlandpress.com

These labeling strategies allow for multidimensional heteronuclear NMR experiments, which are essential for resonance assignment and the determination of peptide structure and dynamics. portlandpress.com

Design and Synthesis of Peptide Analogs with Enhanced Stability, Cell Permeability, or Specificity

To overcome limitations of natural peptides, such as poor stability and cell permeability, peptide analogs are designed and synthesized. Two prominent strategies are peptide stapling and cyclization.

Stapled Peptides: Peptide stapling involves introducing a synthetic brace ("staple") to lock a peptide into a specific conformation, often an α-helix. This is particularly relevant for inhibiting protein-protein interactions that occur at helical interfaces, such as the interaction between CDK4 and Cyclin D. nih.govresearchgate.net

Design: Based on the crystal structure of the target protein complex (e.g., CDK4/Cyclin D1, PDB: 2W9Z), key residues in a helical region are identified. nih.govresearchgate.net To create a staple, two amino acids on the same face of the helix (often at positions i and i+4 or i and i+7) are replaced with non-natural amino acids containing olefinic side chains (e.g., (S)-N-Fmoc-2-(4´-pentenyl)alanine). nih.govresearchgate.netplos.org

Synthesis: The peptide is synthesized using SPPS, incorporating the unnatural amino acids. plos.org While still on the resin, a ring-closing metathesis (RCM) reaction is performed using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the hydrocarbon staple. researchgate.net

Benefits: Stapling can significantly increase the helicity, stability against proteolysis, and cell permeability of a peptide. nih.govnih.gov For instance, a stapled peptide derived from the C-helix of CDK4 was shown to have enhanced α-helical content and readily entered cells. nih.govresearchgate.net

Cyclized Peptides: Cyclization is another strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and stability. Cyclization can be achieved through various methods, including head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages. Disulfide bonds between two cysteine residues are a common form of cyclization. researchgate.net

The design and synthesis of these engineered peptides provide powerful tools to probe biological systems and develop potential therapeutics.

Structural Biology Approaches

Determining the three-dimensional structure of CDK4-derived peptides, both alone and in complex with their binding partners, is essential for a mechanistic understanding of their function and for structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Determination of Peptide Solution Structure and Dynamics, both free and in complex

NMR spectroscopy is a powerful technique for determining the high-resolution structure and dynamics of peptides in solution, which mimics their physiological environment more closely than a crystalline state. genscript.com

The process of NMR structure determination involves several steps:

Sample Preparation: A highly pure and concentrated sample of the peptide (often isotopically labeled) is prepared in a suitable buffer. vt.edu

Data Acquisition: A series of 1D and 2D NMR experiments are performed. Key experiments include:

TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system (i.e., connected through bonds). youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5-6 Å), regardless of whether they are in the same residue. This is the primary source of distance restraints for structure calculation. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded atoms, such as ¹H and ¹⁵N, which is crucial for assigning backbone resonances in labeled peptides. youtube.com

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence. This is a puzzle-like process that uses information from both TOCSY and NOESY spectra to "walk" along the peptide backbone. youtube.com

Structure Calculation: The distance restraints obtained from NOESY peak intensities, along with dihedral angle restraints from other experiments, are used as input for computational algorithms to calculate a family of structures consistent with the experimental data.

Dynamics: NMR can also provide information on the flexibility and dynamics of the peptide on various timescales by measuring relaxation parameters. cpcscientific.com

By performing NMR studies on a CDK4 peptide both in its free state and in complex with a binding partner (e.g., Cyclin D), researchers can identify the specific residues involved in the interaction and characterize the conformational changes that occur upon binding.

X-ray Crystallography for High-Resolution Structure Determination of Peptide-CDK4 Co-crystals

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in a crystalline state. While it does not provide dynamic information in the same way as NMR, it can yield highly detailed static snapshots of protein-peptide complexes.

The structure of the human CDK4/cyclin D1 complex has been solved by X-ray crystallography (PDB ID: 2W9Z), providing a detailed view of the interaction interface. nih.govnovartis.comrcsb.org This structure reveals that the αC-helix of CDK4 is a key site of interaction with cyclin D1. nih.govnih.gov

The general workflow for determining a co-crystal structure of a peptide with CDK4 (or a CDK4/cyclin complex) is as follows:

Protein and Peptide Preparation: High-purity, homogenous samples of both the CDK4 protein (often in complex with a cyclin for stability) and the peptide of interest are required.

Crystallization: The protein-peptide complex is mixed with various precipitants (e.g., polyethylene (B3416737) glycol, salts) under a wide range of conditions to induce the formation of well-ordered crystals. nih.govpnas.org This is often the most challenging and time-consuming step.

X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. nih.gov

Data Processing and Structure Solution: The diffraction pattern is processed to determine the positions and intensities of the spots. This information is used to calculate an electron density map of the molecule.

Model Building and Refinement: An atomic model of the protein-peptide complex is built into the electron density map and refined to best fit the experimental data. The quality of the final structure is assessed by parameters like the R-value and R-free. rcsb.orgrcsb.org

The resulting high-resolution structure can reveal the precise atomic interactions—such as hydrogen bonds, salt bridges, and hydrophobic contacts—that mediate the binding of the peptide to CDK4. This information is invaluable for understanding the basis of molecular recognition and for guiding the design of more potent and specific inhibitors. For example, the crystal structure of CDK4/cyclin D3 bound to the inhibitor abemaciclib (B560072) (PDB ID: 7SJ3) has provided key insights into how this class of drugs binds to the active site. rcsb.org

Cryo-Electron Microscopy (Cryo-EM) for Visualization of Larger Peptide-CDK4 Complexes or Supermolecular Assemblies.

Cryo-electron microscopy (cryo-EM) has become an indispensable tool for visualizing the three-dimensional structures of large and dynamic macromolecular complexes, including those involving Cyclin-dependent kinase 4 (CDK4). This technique is particularly valuable for studying CDK4 in complex with its cyclin partners (e.g., cyclin D1, D3) and other regulatory proteins or peptides, which may be too large or conformationally heterogeneous for high-resolution X-ray crystallography. nih.govnih.gov

Recent studies have utilized cryo-EM to elucidate the architecture of CDK-cyclin complexes, providing critical insights into their assembly and regulation. For instance, the structure of the human CDK-activating kinase (CAK), a complex containing CDK7, cyclin H, and MAT1, was determined by cryo-EM, revealing how the trimeric assembly is stabilized and how the T-loop of CDK7 is maintained in an active conformation. nih.gov While a structure of a CDK6-cyclin D complex has not yet been determined, the structure of CDK6 bound to a viral cyclin has demonstrated how alternative CDK-cyclin interfaces can lead to an active CDK conformation without the need for phosphorylation of the activation segment. nih.gov

The structures of CDK4 bound to cyclin D1 and cyclin D3 have shown that cyclin D binding alone does not induce an active conformation in CDK4. nih.gov In these structures, the C-helix of CDK4 remains displaced, and the activation loop is either disordered or adopts a conformation that blocks the active site. nih.gov This suggests a model of substrate-assisted catalysis, where the binding of a substrate containing the RXL motif is required to induce a catalytically competent conformation. nih.gov

Cryo-EM is poised to answer questions about how CDK4-cyclin D complexes participate in even larger macromolecular assemblies, such as the Transcription factor IIH (TFIIH), a 10-subunit complex involved in transcription. nih.govnih.gov The ability of cryo-EM to capture multiple conformational states from a single sample provides a powerful avenue for understanding the dynamic nature of CDK4 regulation and its role in larger cellular machines.

Biophysical Characterization Techniques:

Isothermal titration calorimetry (ITC) is a powerful biophysical technique that provides a comprehensive thermodynamic profile of binding interactions in solution. nih.govwikipedia.orgharvard.edu It directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters, including the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. wikipedia.orgharvard.edunih.gov This label-free method is crucial for understanding the forces driving the association between CDK4 and its binding partners, such as peptides, inhibitors, and cyclin proteins. harvard.educam.ac.uk

In the context of CDK4 research, ITC has been instrumental in characterizing the binding of various inhibitors and regulatory proteins. For example, ITC studies have been used to analyze the thermodynamics of the interaction between the kinase inhibitory domain of p27 (p27-KID) and the Cdk4/cyclin D complex. nih.gov These experiments revealed that despite similar high-affinity binding to both Cdk4/cyclin D and Cdk2/cyclin A, the thermodynamic contributions of individual p27 subdomains differ significantly between the two complexes. nih.gov Specifically, differences in enthalpy and entropy compensation indicated that a subdomain of p27 folds incompletely upon binding to Cdk4/cyclin D compared to Cdk2/cyclin A. nih.gov

When designing an ITC experiment, several factors must be considered to obtain a reliable binding isotherm. The concentration of the binding partner in the sample cell should ideally be 10 to 100 times higher than the expected dissociation constant. harvard.educam.ac.uk The ligand in the syringe is then titrated to achieve a final molar ratio of approximately 4:1 relative to the molecule in the cell. cam.ac.uk It is also critical that both binding partners are in identical buffer conditions to minimize heats of dilution, which can obscure the true binding signal. harvard.edu

The data obtained from ITC provide invaluable insights into the molecular recognition process. The enthalpy change (ΔH) reflects the heat change associated with the formation and breaking of bonds, while the entropy change (ΔS) relates to changes in the conformational freedom of the interacting molecules and the surrounding solvent. By dissecting the Gibbs free energy of binding (ΔG) into its enthalpic and entropic components, researchers can gain a deeper understanding of the nature of the forces driving the interaction, whether it be hydrogen bonding, van der Waals interactions, or hydrophobic effects.

Table 1: Example Thermodynamic Data from ITC Analysis of p27 Constructs Binding to Cdk4/cyclin D

p27 ConstructBinding Affinity (Kd)Enthalpy Change (ΔH)Entropy Change (-TΔS)Stoichiometry (n)
p27-KID5 nM-15.2 kcal/mol3.8 kcal/mol1.0
p27-LHD255 μM-5.5 kcal/mol-1.5 kcal/mol0.9
p27-D1LH75 μM-3.2 kcal/mol-3.7 kcal/mol1.1

This table is illustrative and based on the principles described in the referenced literature. Actual values would be determined experimentally.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful, label-free techniques that enable the real-time analysis of biomolecular interactions. nih.govrouken.bio These methods provide detailed kinetic information, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), offering a dynamic perspective on binding events that complements the thermodynamic data from ITC. rouken.bionicoyalife.com

Surface Plasmon Resonance (SPR) measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte from a solution to a ligand immobilized on the chip. rouken.bio This technique is highly sensitive and can be used to study a wide range of interactions, from small molecules binding to proteins to protein-protein and protein-peptide interactions. rouken.bio In the context of CDK4 research, SPR can be employed to characterize the binding kinetics of potential inhibitors or peptide modulators. For example, SPR has been used to confirm the direct interaction between designed peptides and CDK2, a closely related kinase, and to determine their binding affinities. researchgate.net The shape of the sensorgram in an SPR experiment can provide initial insights into the binding mechanism, with slow association and dissociation rates suggesting a different binding mode than fast-on, fast-off kinetics. researchgate.net

Biolayer Interferometry (BLI) is another optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. nih.gov As molecules bind to the biosensor tip, the thickness of the protein layer increases, causing a wavelength shift in the interference pattern that is proportional to the number of bound molecules. BLI is particularly well-suited for high-throughput screening and can be used to measure the kinetics of CDK-cyclin association and the effects of inhibitors on this interaction. nih.gov A BLI assay was developed to measure Cdk2-cyclin A binding kinetics and to quantify how different classes of Cdk2 inhibitors impact the association and dissociation rates. nih.gov This approach could be readily adapted to study the CDK4/cyclin D system.

Table 2: Illustrative Kinetic Parameters for Peptide-CDK Interaction Measured by SPR

PeptideAssociation Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Dissociation Constant (KD) (μM)
Peptide A1.5 x 1045 x 10-30.33
Peptide B2.1 x 1058 x 10-20.38

This table is for illustrative purposes, demonstrating the type of data obtained from SPR experiments. researchgate.net

Both SPR and BLI offer significant advantages for studying CDK4 interactions. They are label-free, preserving the native state of the interacting molecules, and provide real-time kinetic data that is crucial for understanding the mechanism of action of inhibitors and the dynamics of complex formation. nih.govrouken.bio

Fluorescence-based assays are highly sensitive and versatile tools for investigating the conformational changes and binding events of CDK4. These techniques can be employed in various formats to probe different aspects of CDK4 function.

Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor is excited, it can transfer energy non-radiatively to the acceptor if they are in close proximity (typically 1-10 nm). The efficiency of FRET is highly sensitive to the distance between the fluorophores, making it an excellent tool for detecting conformational changes or binding events that alter this distance. Homogeneous Time-Resolved Fluorescence (HTRF) is a specific application of FRET that uses a long-lifetime fluorescent donor (often a lanthanide) to reduce background fluorescence. revvity.com HTRF assays have been developed to measure the phosphorylation of the Retinoblastoma (Rb) protein by CDK4/cyclin D1, providing a method for screening inhibitors. revvity.com

Fluorescence Anisotropy (or Fluorescence Polarization) measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner. nih.govcam.ac.uk When a small, fluorescently labeled peptide binds to the larger CDK4 protein, its tumbling rate in solution decreases, leading to an increase in the measured fluorescence anisotropy. nih.gov This technique is particularly useful for quantifying binding affinities in solution and can be used in a competition format to screen for inhibitors that displace the fluorescently labeled peptide. cam.ac.ukresearchgate.net

Intrinsic Fluorescence Quenching utilizes the natural fluorescence of tryptophan and tyrosine residues within a protein. The binding of a ligand, such as a peptide or small molecule inhibitor, can alter the local environment of these residues, leading to a change (often a decrease, or quenching) in the fluorescence intensity. By titrating the ligand and monitoring the change in intrinsic fluorescence, one can determine the binding affinity. For instance, the binding of a stapled peptide derived from the C-helix of CDK4 to cyclin D1 was shown to increase the affinity of the CDK4/cyclin D1 complex for a fluorescent ATP analog, mant-ATP, suggesting a conformational effect on CDK4. nih.gov

A recently developed fluorescent biosensor, CDKACT4, utilizes a solvatochromic fluorophore attached to a CDK4-specific substrate sequence. nih.gov Phosphorylation by CDK4 induces a conformational change in the biosensor, altering the environment of the fluorophore and leading to an increase in fluorescence emission. nih.gov This provides a direct and continuous way to monitor CDK4 kinase activity in cell extracts and potentially in living cells. nih.gov

Table 3: Comparison of Fluorescence-Based Assays for CDK4 Research

Assay TypePrincipleInformation ObtainedExample Application
FRET/HTRF Energy transfer between donor and acceptor fluorophores. revvity.comProximity of labeled molecules, enzymatic activity. revvity.comMeasuring CDK4-mediated phosphorylation of Rb. revvity.com
Fluorescence Anisotropy Change in rotational diffusion of a fluorescently labeled molecule upon binding. nih.govBinding affinity, screening for displacement of a labeled ligand. researchgate.netQuantifying the binding of peptides to CDK4.
Intrinsic Fluorescence Quenching Change in the fluorescence of endogenous tryptophan/tyrosine residues upon ligand binding.Binding affinity, conformational changes near aromatic residues.Characterizing the binding of inhibitors to CDK4.
Fluorescent Biosensors Conformational change upon phosphorylation leads to a change in fluorescence. nih.govReal-time kinase activity. nih.govMonitoring CDK4 activity in response to inhibitors. nih.gov

Circular Dichroism (CD) spectroscopy is a valuable biophysical technique used to assess the secondary structure and conformational stability of proteins and peptides. The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum provides information about the proportions of different secondary structural elements, including α-helices, β-sheets, and random coils.

In the study of CDK4 and its interactions, CD spectroscopy can be used to:

Assess the secondary structure of peptides: For peptides designed to mimic or disrupt specific interfaces of CDK4, such as the CDK4 C-helix, CD spectroscopy can confirm whether they adopt the desired conformation (e.g., an α-helix). For example, a study on a stapled peptide derived from the C-helix of CDK4 used far-UV CD spectra to demonstrate a significant enhancement of α-helical content in the stapled peptides compared to the linear counterpart. nih.gov

Analyze conformational changes upon binding: Changes in the CD spectrum of CDK4 or its binding partner upon complex formation can indicate alterations in secondary structure. This can provide insights into the mechanism of binding and activation.

Characterize intrinsically disordered proteins: CD spectroscopy is also useful for studying intrinsically disordered proteins (IDPs) that interact with CDK4, such as p27. nih.gov The CD spectrum of an IDP is typically characterized by a strong negative peak near 200 nm, and changes in the spectrum upon binding can reveal the extent of folding induced by the interaction. nih.gov

Table 4: Typical CD Spectral Features for Protein Secondary Structures

Secondary StructureWavelength of Positive Peak(s) (nm)Wavelength of Negative Peak(s) (nm)
α-Helix ~192~208, ~222
β-Sheet ~195~218
Random Coil ~212~195

These are characteristic wavelength ranges and can vary slightly depending on the specific protein and buffer conditions.

By providing information on the structure and stability of CDK4 and its complexes, CD spectroscopy complements high-resolution structural methods like Cryo-EM and provides a valuable tool for characterizing the effects of peptide binding and inhibitor interactions.

Cellular and Biochemical Functional Assays:

Functional assays are essential for determining the biological activity of CDK4 and the efficacy of molecules designed to modulate its function. These assays can be broadly categorized as biochemical, which are performed in a purified system, and cellular, which are conducted in the context of a living cell.

Biochemical Assays:

Biochemical assays directly measure the kinase activity of CDK4, typically as part of a complex with a cyclin partner (e.g., CDK4/Cyclin D1 or CDK4/Cyclin D3). bpsbioscience.comamsbio.com These assays are fundamental for inhibitor screening and for studying the kinetics of the enzyme. amsbio.com A common format involves incubating the purified CDK4/cyclin complex with a substrate and ATP, and then detecting the phosphorylated product.

Radiometric Assays: A classic approach involves the use of radiolabeled ATP, specifically [γ-32P]ATP or [γ-33P]ATP. reactionbiology.comsigmaaldrich.com The CDK4 substrate, often a fragment of the Retinoblastoma protein (Rb), becomes radiolabeled upon phosphorylation. sigmaaldrich.com The phosphorylated substrate is then separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper) and the radioactivity is quantified using a scintillation counter. sigmaaldrich.com This method is highly sensitive and provides a direct measure of kinase activity. reactionbiology.com

Luminescence-Based Assays: These assays, such as the Kinase-Glo® Max assay, measure the amount of ATP remaining in the reaction after the kinase reaction has occurred. bpsbioscience.comamsbio.com A decrease in ATP corresponds to an increase in kinase activity. The remaining ATP is used by a luciferase to generate a luminescent signal, which is inversely proportional to the CDK4 activity. bpsbioscience.com These assays are homogeneous (no-wash steps), making them highly amenable to high-throughput screening (HTS). nih.gov

Fluorescence-Based Assays: As discussed in section 5.3.3, various fluorescence-based methods can be adapted for biochemical assays. HTRF assays can detect the phosphorylated product using a specific antibody labeled with an acceptor fluorophore. revvity.com

Cellular Assays:

Cellular assays are crucial for validating the findings from biochemical assays in a more physiologically relevant context and for assessing the impact of CDK4 modulation on cellular processes.

Proliferation Assays: Since CDK4 is a key regulator of the G1/S phase transition, inhibiting its activity is expected to reduce cell proliferation. nih.govnih.gov The effect of CDK4 inhibitors or modulating peptides on cell growth can be measured using various methods, such as crystal violet staining or PrestoBlue cell viability assays. mdpi.com

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle. Inhibition of CDK4 activity typically leads to an arrest in the G1 phase. nih.gov This is a hallmark of CDK4/6 inhibitor function and can be used to confirm the on-target effect of a compound. nih.gov

Western Blotting for Phosphorylation Status: The primary substrate of CDK4 in the cell is the Rb protein. nih.gov Western blotting with antibodies specific for phosphorylated forms of Rb (e.g., at Ser780) can be used to assess the activity of CDK4 in cells. revvity.com A decrease in Rb phosphorylation upon treatment with an inhibitor is a direct indicator of target engagement. Similarly, the phosphorylation status of CDK4 itself at Threonine 172, which is required for full activation, can be monitored. nih.govnih.gov

Gene Expression Analysis: The activity of the Rb/E2F pathway, which is downstream of CDK4, can be assessed by measuring the expression of E2F target genes, such as cyclin A, using quantitative PCR (qPCR). nih.govmdpi.com Inhibition of CDK4 leads to a decrease in the expression of these genes. nih.gov

Table 5: Overview of Functional Assays for CDK4

Assay TypeSystemReadoutPurpose
Radiometric Kinase Assay BiochemicalIncorporation of 32P or 33P into substrate. reactionbiology.comsigmaaldrich.comDirect measurement of kinase activity, inhibitor IC50 determination. mdpi.com
Luminescent Kinase Assay BiochemicalATP consumption measured by luciferase. bpsbioscience.comHigh-throughput screening of inhibitors. bpsbioscience.comamsbio.com
Cell Proliferation Assay CellularCell number/viability. mdpi.comAssess antiproliferative effects of inhibitors.
Cell Cycle Analysis CellularDNA content measured by flow cytometry.Determine cell cycle arrest (e.g., G1 arrest). nih.gov
Western Blot CellularProtein phosphorylation levels (e.g., pRb, pCDK4). revvity.comnih.govConfirm target engagement and downstream pathway modulation.
qPCR CellularmRNA levels of target genes (e.g., Cyclin A). nih.govMeasure effects on downstream transcriptional programs.

By employing a combination of these biochemical and cellular assays, researchers can thoroughly characterize the function of CDK4 and the pharmacological properties of molecules designed to target this critical cell cycle kinase.

Quantitative Kinase Assays to Measure CDK4 Activity in Response to Peptide

To ascertain the effect of a peptide on CDK4's enzymatic function, a variety of quantitative kinase assays can be employed. These assays are designed to measure the transfer of a phosphate (B84403) group from ATP to a substrate, the hallmark of kinase activity.

Radiometric Assays: These assays utilize a radioactive isotope of phosphorus, typically ³²P or ³³P, incorporated into ATP. The peptide of interest is incubated with CDK4/cyclin D and the radiolabeled ATP, along with a suitable substrate such as a fragment of the Retinoblastoma protein (Rb). nih.gov The amount of radioactivity transferred to the substrate is then quantified, providing a direct measure of kinase activity. A variation of this, the scintillation proximity assay (SPA), offers a more streamlined approach by eliminating the need for separation and wash steps, making it highly suitable for high-throughput screening. nih.gov

ADP-Glo Kinase Assay: This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity. This method is highly sensitive and is amenable to high-throughput screening of potential CDK4 inhibitors. bpsbioscience.combpsbioscience.com

Coupled Kinase Assays: These assays link the production of ADP to another enzymatic reaction that can be monitored spectrophotometrically or fluorometrically. For instance, the ADP produced can be used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then used by lactate (B86563) dehydrogenase to oxidize NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the kinase activity.

A summary of these quantitative kinase assays is presented in the table below.

Assay TypePrincipleDetection MethodAdvantages
Radiometric Assay Measures the transfer of a radiolabeled phosphate from ATP to a substrate.Scintillation countingDirect measurement of phosphorylation.
ADP-Glo Kinase Assay Quantifies ADP production through a luminescent reaction.LuminescenceHigh sensitivity, suitable for HTS. bpsbioscience.combpsbioscience.com
Coupled Kinase Assay Links ADP production to a secondary, easily measurable enzymatic reaction.Spectrophotometry or FluorometryContinuous monitoring of kinase activity.

Immunoprecipitation and Western Blotting for Analysis of Protein-Protein Interactions and Protein Phosphorylation States

Immunoprecipitation (IP): This technique is invaluable for studying the interaction between the CDK4 (924-932) peptide and the CDK4 protein or its binding partners, like Cyclin D. youtube.com In this method, an antibody specific to CDK4 is used to isolate the protein from a cell lysate. Any proteins or peptides that are bound to CDK4 will also be pulled down. Subsequent analysis of the immunoprecipitated complex can reveal whether the peptide directly interacts with CDK4.

Western Blotting: Following immunoprecipitation or in total cell lysates, Western blotting is used to detect specific proteins. nih.gov For instance, after treating cells with the CDK4 (924-932) peptide, Western blotting can be used to assess the phosphorylation status of CDK4's primary substrate, the Retinoblastoma protein (Rb). nih.gov A decrease in Rb phosphorylation would suggest that the peptide is inhibiting CDK4 activity. nih.gov Similarly, antibodies that specifically recognize phosphorylated forms of CDK4 can be used to determine if the peptide affects the activation state of the kinase itself.

The combination of immunoprecipitation and Western blotting provides a powerful tool to investigate both the physical interactions and the functional consequences of the peptide within the cellular environment.

Flow Cytometry for Detailed Cell Cycle Phase Distribution and Apoptosis Analysis

Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a population. bio-rad-antibodies.com It is particularly useful for assessing the effects of a CDK4-modulating peptide on the cell cycle and cell viability.

Cell Cycle Analysis: By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI) or DAPI, flow cytometry can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govyoutube.com Since CDK4 is a key driver of the G1 to S phase transition, a peptide that inhibits CDK4 would be expected to cause an accumulation of cells in the G1 phase. nih.govresearchgate.net This G1 arrest is a hallmark of CDK4/6 inhibitor activity. nih.gov

Apoptosis Analysis: Apoptosis, or programmed cell death, can also be assessed by flow cytometry. bio-rad-antibodies.comresearchgate.netbu.edu One common method involves the use of Annexin V, which binds to phosphatidylserine (B164497) on the outer surface of apoptotic cells, in combination with a viability dye like PI. researchgate.net This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.net A peptide that induces significant cell cycle arrest may also trigger apoptosis in some cell types. researchgate.net

The data obtained from flow cytometry provides quantitative insights into the cellular consequences of peptide treatment.

Analysis TypeMethodExpected Outcome with CDK4 Inhibition
Cell Cycle DNA content staining (e.g., Propidium Iodide)Accumulation of cells in the G1 phase. nih.govresearchgate.net
Apoptosis Annexin V and Propidium Iodide stainingIncrease in the percentage of apoptotic cells. researchgate.netresearchgate.net

Live-Cell Imaging and Fluorescence Microscopy for Subcellular Localization and Dynamic Tracking

Live-cell imaging and fluorescence microscopy techniques enable the visualization of the peptide and its effects in real-time within living cells.

Subcellular Localization: By labeling the CDK4 (924-932) peptide with a fluorescent tag (e.g., a fluorophore like TAMRA or a fluorescent protein), its localization within the cell can be observed. nih.govnih.gov This can reveal whether the peptide enters the cell and, if so, whether it co-localizes with its target, CDK4, which is predominantly found in the nucleus. nih.gov Dynamic covalent targeting is an emerging strategy that can be used to direct molecules to specific organelles within a living cell. rsc.org

Dynamic Tracking: Time-lapse microscopy can be used to track the movement and accumulation of the fluorescently labeled peptide over time. This can provide information on the kinetics of peptide uptake and its stability within the cell. Furthermore, fluorescent biosensors have been developed to monitor CDK4 activity in real-time. nih.govresearchgate.net These biosensors change their fluorescence properties upon phosphorylation by CDK4, providing a dynamic readout of kinase activity in response to peptide treatment. nih.gov

These imaging techniques offer a visual and dynamic understanding of the peptide's behavior and its impact on cellular processes.

Reporter Gene Assays for Measuring Transcriptional Activity of Downstream Targets

CDK4 activity ultimately leads to the activation of the E2F family of transcription factors, which control the expression of genes required for S-phase entry. nih.govnih.govmdpi.com Reporter gene assays can be used to measure the transcriptional activity of E2F, providing an indirect but highly sensitive readout of CDK4 activity.

E2F-Luciferase Reporter Assay: This assay utilizes a plasmid containing the firefly luciferase gene under the control of a promoter with E2F binding sites. nih.govresearchgate.net When cells are transfected with this plasmid, the amount of luciferase produced is proportional to the activity of E2F. If the CDK4 (924-932) peptide inhibits CDK4, this will lead to a decrease in E2F activity and, consequently, a reduction in luciferase expression, which can be easily quantified by measuring light emission. nih.govnih.gov

This method provides a functional readout of the entire CDK4-Rb-E2F signaling pathway.

Computational and In Silico Modeling

Computational methods are increasingly used to complement experimental studies by providing atomic-level insights into molecular interactions.

Molecular Docking: This computational technique predicts the preferred orientation of a peptide when it binds to a protein target, such as CDK4. mdpi.com By modeling the interaction between the CDK4 (924-932) peptide and the CDK4 protein, it is possible to predict the binding site and the key amino acid residues involved in the interaction. This information can be used to guide the design of more potent and specific peptide inhibitors.

These computational approaches are powerful tools for rational peptide design and for interpreting experimental data at a molecular level.

Bioinformatics Tools for Sequence-Structure-Function Predictions and Comparative Analysis

The study of the CILGKLFTK peptide begins with computational tools that dissect its sequence to predict its three-dimensional structure and, most importantly, its function as an immune epitope.

Sequence Analysis: The primary sequence, CILGKLFTK, is the starting point for all bioinformatic investigation. A standard tool like the Basic Local Alignment Search Tool (BLAST) would quickly reveal that this peptide is not a direct subsequence of the human CDK4 protein (UniProt ID: P11802). drugbank.com This highlights the importance of contextual database information in peptide research. Further analysis can involve calculating physicochemical properties such as isoelectric point, hydrophobicity, and charge, which influence its behavior and potential for MHC binding.

Structure Prediction: Understanding the three-dimensional conformation of the CILGKLFTK peptide, particularly when bound to an MHC molecule, is vital for understanding its immunogenicity. While experimental methods like X-ray crystallography provide the most accurate structures, computational tools offer rapid and valuable predictions. researchgate.net Tools like AlphaFold, while revolutionary for larger proteins, can be supplemented by specialized peptide modeling servers such as PEP-FOLD or Rosetta FlexPepDock. researchgate.net These algorithms use energy-based functions and fragment libraries to predict the peptide's likely conformation, which is crucial for visualizing its interaction with the MHC binding groove.

Function Prediction: The principal function of this peptide is to act as an epitope. Therefore, a major focus of bioinformatics analysis is to predict its binding affinity to various Human Leukocyte Antigen (HLA) alleles, the human version of MHC. A strong binding affinity is a prerequisite for a robust T-cell response. Numerous specialized tools are available for this purpose, leveraging machine learning algorithms trained on large datasets of experimentally verified peptide-MHC binding affinities. nih.govwikipedia.org These predictions are critical for identifying which patient populations, based on their HLA type, might respond to an immunotherapy targeting this peptide.

Table 1: Bioinformatics Tools for Peptide-MHC Binding Prediction

Tool NameMethodologyKey Features
NetMHCpan Artificial Neural Networks (ANN), Pan-specificPredicts binding to any HLA-I molecule with a known sequence. Trained on binding affinity and eluted ligand data. nih.govwikipedia.org
MHCflurry Artificial Neural Networks (ANN), Pan-specificOffers allele-specific predictors trained with imputed data, useful for alleles with limited experimental data. biorxiv.org
MixMHCpred Position-Specific Scoring Matrices (PSSM)Utilizes a combination of motifs from eluted peptide data to predict ligand presentation. nih.gov
IEDB Analysis Resource Consensus ApproachIntegrates results from multiple methods (e.g., SMM-align, NN-align) to provide a consensus prediction for MHC-II binding and offers tools for MHC-I. vulcanchem.com

Network Analysis and Systems Biology Modeling to Understand Peptide-Mediated Perturbations in Cellular Pathways

While the CILGKLFTK peptide's direct function is extracellular (MHC presentation), its significance lies in triggering an immune response that perturbs the cellular pathways within cancer cells expressing its source protein, CDK4. Network analysis and systems biology provide a framework for understanding these downstream consequences. nih.gov

Building Interaction Networks: The starting point for this analysis is the CDK4 protein itself. By considering CDK4 as a central "node" in a network, researchers can map its connections to other proteins. Protein-protein interaction (PPI) databases like STRING, BioGRID, and IntAct are essential resources for this task. uni-heidelberg.deembopress.org These databases compile experimentally validated and predicted interactions. A query of the CDK4 interactome reveals its core connections to cell cycle machinery, including its binding partners, the D-type cyclins (CCND1, CCND2, CCND3), and its key inhibitors, the INK4 family of proteins (e.g., p16/CDKN2A). drugbank.comfrontiersin.org

Pathway Analysis: Once the interaction network is established, pathway enrichment analysis can identify the key cellular processes that are dependent on CDK4. Tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome are used to map the network's components onto known biological pathways. For CDK4, these analyses invariably highlight its central role in the G1/S transition of the cell cycle, the RB-E2F signaling pathway, and pathways related to cancer. dtu.dkiedb.org For example, the CDK4/Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor to activate genes necessary for DNA replication and cell cycle progression. wikipedia.org An immune attack on CDK4-expressing cells would disrupt this entire cascade.

Systems Biology Modeling: Systems biology approaches aim to create predictive models of these cellular networks. By representing the interactions and pathways as a set of mathematical equations, researchers can simulate how the system behaves over time and in response to perturbations. biorxiv.org In the context of the CILGKLFTK peptide, a successful immune response would lead to the depletion of CDK4-positive cancer cells. A systems model could predict the consequences of this perturbation, such as the rate of decline in tumor cell proliferation. nih.govresearchgate.net Furthermore, such models can reveal non-obvious vulnerabilities. For instance, studies on CDK4/6 inhibitors have shown that perturbing this pathway can have effects beyond simple cell cycle arrest, impacting tumor metabolism and anti-tumor immunity itself, creating complex feedback loops that can be explored with computational models. oncotarget.com

Table 2: Key Interaction Partners of the CDK4 Protein and Their Associated Pathways

Interacting ProteinGene NamePrimary Function/PathwaySignificance of Interaction
Cyclin D1 CCND1Cell Cycle RegulationEssential activating subunit for CDK4 kinase activity. frontiersin.org
Retinoblastoma protein RB1Cell Cycle Control (G1/S Checkpoint)Key substrate of CDK4; its phosphorylation is a critical step for cell cycle progression. wikipedia.orgiedb.org
p16(INK4a) CDKN2ATumor Suppression, Cell Cycle InhibitionA specific inhibitor that competes with Cyclin D for binding to CDK4, preventing its activation. frontiersin.org
FK506-binding protein 5 FKBP5Protein Folding and ChaperoningA novel interactor found to be required to maintain cellular levels of CDK4 protein. uni-heidelberg.de
SMAD3 SMAD3TGF-β Signaling PathwayCDK4 can phosphorylate and inactivate SMAD3, disabling its anti-proliferative signals. oncotarget.com

By combining these advanced computational methodologies, researchers can move from the linear sequence of the CILGKLFTK peptide to a multi-dimensional understanding of its potential as a cancer therapeutic. Bioinformatics tools define its suitability as an immune target, while network and systems biology approaches model the ultimate impact of the desired immune perturbation on the complex machinery of the cancer cell.

Mechanistic Elucidation and Integration into Cellular Signaling Networks

Unraveling the Precise Molecular Mechanisms by which "Cyclin-dependent kinase 4 (924-932)" Exerts its Observed Biological Effects.

The primary biological effect of the Cyclin-dependent kinase 4 (924-932) peptide, as established in existing literature, is its function as a T-cell epitope. The precise molecular mechanism of this action is rooted in the principles of antigen presentation.

Antigen Processing and Presentation:

In tumor cells, the full-length CDK4 protein undergoes proteasomal degradation into smaller peptide fragments. The (924-932) peptide is one such fragment that can be transported into the endoplasmic reticulum and loaded onto Major Histocompatibility Complex (MHC) Class I molecules, specifically HLA-A11. vulcanchem.com This peptide-MHC complex is then transported to the cell surface, where it is presented to cytotoxic T lymphocytes (CTLs).

T-Cell Receptor (TCR) Recognition:

The specific amino acid sequence and conformation of the (924-932) peptide, when cradled within the groove of the HLA-A11 molecule, forms a unique topographical surface. This surface is recognized by the T-cell receptors on specific CTLs. This recognition is a highly specific molecular interaction, akin to a lock and key mechanism, that triggers the activation of the T-cell.

Initiation of Immune Response:

Upon binding, the activated CTLs initiate a cytotoxic cascade against the tumor cells presenting the peptide. This involves the release of cytotoxic granules containing perforin (B1180081) and granzymes, leading to the apoptosis of the cancer cell.

While this immunological mechanism is well-established, the direct intracellular signaling effects of the (924-932) peptide, should it enter a cell or interact with cell surface receptors other than the TCR, are not yet clearly defined. The parent CDK4 protein is a serine/threonine kinase that, in complex with cyclin D, phosphorylates the retinoblastoma (Rb) protein, a key step in the G1/S phase transition of the cell cycle. wikipedia.orgwikipedia.org However, there is no current evidence to suggest that the (924-932) peptide fragment retains any kinase activity or the ability to bind to cyclin D.

Identification of Cross-Talk between CDK4-Related Pathways and Other Signaling Cascades Influenced by the Peptide.

Given that the primary role of the (924-932) peptide is as an external immune-stimulating signal, the cross-talk it influences is predominantly between the immune system and cancer cell signaling pathways.

Immune-Mediated Pathway Cross-Talk:

The recognition of the peptide by CTLs leads to the activation of downstream signaling pathways within the T-cells, such as the TCR signaling cascade. This, in turn, can influence the tumor microenvironment through the secretion of cytokines like interferon-gamma (IFN-γ). IFN-γ can have pleiotropic effects on tumor cells, including the upregulation of MHC class I expression, further enhancing antigen presentation and making them more susceptible to immune attack.

Potential for Direct Signaling Cross-Talk (Hypothetical):

While not yet demonstrated, should the peptide be found to interact directly with cellular receptors, it could theoretically modulate pathways that cross-talk with the canonical CDK4/Rb pathway. For instance, the MAPK and PI3K/AKT signaling pathways are known to regulate cyclin D expression and, consequently, CDK4 activity. nih.govmdpi.com Any direct interaction of the peptide with components of these pathways could, in theory, create a point of cross-talk. However, this remains a speculative area requiring further investigation.

Mapping of Regulatory Networks and Feedback Loops Involving the Peptide and its Target Proteins.

The regulatory network involving the Cyclin-dependent kinase 4 (924-932) peptide is primarily centered on the regulation of the adaptive immune response.

Regulatory Network of Antigen Presentation:

The availability of the (924-932) peptide is regulated by the expression and degradation rates of the CDK4 protein within the tumor cell. Factors that upregulate CDK4, which is common in many cancers, would theoretically increase the pool of this peptide available for antigen presentation. proteopedia.org The efficiency of the antigen processing and presentation machinery, including the proteasome and TAP transporters, also forms a critical regulatory node.

Feedback Loops in the Immune Response:

The immune response initiated by the peptide is subject to both positive and negative feedback loops.

Positive Feedback: The release of IFN-γ by activated CTLs can upregulate MHC expression on tumor cells, leading to enhanced presentation of the (924-932) peptide and a stronger T-cell response.

Negative Feedback: Chronic T-cell stimulation can lead to the upregulation of inhibitory checkpoint molecules, such as PD-1 on T-cells and its ligand PD-L1 on tumor cells. This interaction dampens the T-cell response, representing a negative feedback loop that tumors can exploit to evade immune destruction.

Use of Omics Technologies (e.g., proteomics, phosphoproteomics, transcriptomics) to Profile Global Cellular Responses to Peptide Treatment.

The application of "omics" technologies is crucial for obtaining a comprehensive, unbiased view of the cellular responses to the Cyclin-dependent kinase 4 (924-932) peptide.

Transcriptomics:

Transcriptomic analysis (e.g., RNA-sequencing) of T-cells stimulated with the (924-932) peptide would reveal the global changes in gene expression associated with T-cell activation. This would include the upregulation of genes encoding cytokines, cytotoxic molecules, and cell proliferation markers. Similarly, transcriptomic profiling of melanoma cells co-cultured with peptide-specific CTLs could identify gene expression changes related to stress responses, apoptosis, and immune evasion mechanisms.

Proteomics and Phosphoproteomics:

Proteomic studies can identify changes in the protein landscape of both T-cells and target tumor cells. In T-cells, this could map the activation of signaling proteins downstream of TCR engagement. Phosphoproteomics, a specialized branch of proteomics, is particularly powerful for mapping kinase-driven signaling events. biorxiv.org By analyzing changes in protein phosphorylation, researchers could delineate the signaling cascades activated upon TCR recognition of the peptide-MHC complex.

In tumor cells, proteomics could reveal changes in protein expression in response to the immune attack mediated by peptide recognition. This might include the upregulation of anti-apoptotic proteins or immune-inhibitory ligands.

Future Omics Studies on Direct Peptide Effects:

Future research could involve treating various cell types directly with the (924-932) peptide and employing omics technologies to screen for any direct, non-immunological effects. For example, a phosphoproteomic screen could determine if the peptide influences any kinase signaling pathways within the cell, which would be a significant step in understanding its potential for direct therapeutic applications beyond its antigenic properties. Real-world multi-omics analyses are increasingly being used to understand resistance mechanisms to CDK4/6 inhibitors, and similar approaches could be adapted to study the effects of this peptide. nih.gov

Table of Research Findings:

Research Area Key Findings Supporting Evidence References
Molecular Mechanism The (924-932) peptide functions as a tumor-associated antigen presented by HLA-A11 molecules to cytotoxic T lymphocytes.Identified as a T-cell epitope in melanoma. vulcanchem.com
Pathway Cross-Talk Primarily influences cross-talk between the immune system and cancer cells, mediated by cytokine signaling (e.g., IFN-γ).T-cell activation upon peptide recognition leads to cytokine release, affecting the tumor microenvironment.
Regulatory Networks The availability of the peptide is regulated by CDK4 expression and the antigen presentation machinery.CDK4 is often overexpressed in cancer. proteopedia.org
Feedback Loops The immune response to the peptide is modulated by positive (IFN-γ mediated) and negative (immune checkpoint-mediated) feedback loops.Established principles of immunology.
Omics Applications Omics technologies can profile the global cellular responses in T-cells and tumor cells following peptide recognition.Transcriptomics, proteomics, and phosphoproteomics are powerful tools for studying cellular signaling. biorxiv.org

Future Research Directions and Unanswered Questions

Systematic Exploration of the Full Spectrum of Biological Activities and Targets of "Cyclin-dependent kinase 4 (924-932)"

A primary and urgent area of future research is the systematic and unbiased investigation of the biological activities of "Cyclin-dependent kinase 4 (924-932)". Given that its name is misleading, its interaction with CDK4 or its regulatory partners, the D-type cyclins, cannot be assumed. sinobiological.com

Initial studies should focus on comprehensive screening assays to identify its molecular targets. A combination of in vitro and cell-based assays will be crucial.

Key Research Approaches:

Kinome Profiling: Broad-spectrum kinase profiling assays, utilizing panels of hundreds of purified kinases, are essential to determine if the peptide exhibits any inhibitory or activating effects on other members of the kinome. eur.nl This will help to identify potential off-target effects or novel kinase interactions.

Cell-Based Phenotypic Screening: High-content screening of cell lines from various cancer types can reveal any effects on cell proliferation, apoptosis, cell cycle distribution, or morphology. This can provide clues to the pathways modulated by the peptide.

Target Deconvolution: Should any significant biological activity be observed, a variety of target identification methods can be employed. These include affinity chromatography-mass spectrometry, where the peptide is immobilized to identify binding partners from cell lysates, and chemical proteomics approaches. promega.com

The data generated from these studies will be instrumental in building a foundational understanding of what this peptide does at a cellular and molecular level, moving beyond its current, ambiguous nomenclature.

Development of Highly Specific and Potent Analogs of the Peptide for Advanced Research Probes

Once the primary biological target(s) of "Cyclin-dependent kinase 4 (924-932)" are identified, the development of optimized analogs will be a critical next step. The initial peptide may have suboptimal properties such as low potency, poor stability, or lack of specificity. Medicinal chemistry efforts can address these limitations to create powerful research tools.

Strategies for Analog Development:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the peptide sequence, for instance through alanine (B10760859) scanning or substitution with non-natural amino acids, will help to identify the key residues responsible for its biological activity.

Peptide Stapling: To enhance cell permeability and metabolic stability, hydrocarbon stapling can be employed to lock the peptide into a specific, biologically active conformation. nih.govacs.org This has proven effective for other peptides targeting protein-protein interactions.

Conjugation to Reporter Molecules: For use as research probes, potent analogs can be conjugated to fluorescent dyes, biotin (B1667282), or other tags to enable visualization of target engagement and localization within cells. promega.comnih.gov

The development of such high-quality chemical probes will be invaluable for validating the peptide's mechanism of action and for studying the biology of its identified target(s) with high precision.

Integration of Multi-Scale Data to Construct Comprehensive Models of Peptide Action

To gain a holistic understanding of the peptide's function, it will be essential to integrate data from various experimental approaches into computational models. nih.govnih.gov These models can help to simulate the peptide's interaction with its target(s) and predict its effects on cellular networks.

Modeling Approaches:

Molecular Docking and Dynamics: If a protein target is identified, molecular docking simulations can predict the binding mode of the peptide. researchgate.net Subsequent molecular dynamics simulations can then be used to study the stability of the peptide-protein complex and the conformational changes induced by binding.

Systems Biology Modeling: By integrating data from proteomics, transcriptomics, and phosphoproteomics experiments conducted on cells treated with the peptide, it is possible to construct network models that illustrate the downstream consequences of target engagement. This can reveal how the peptide perturbs signaling pathways and cellular processes. scholaris.ca

These computational models will not only provide deeper insights into the peptide's function but can also guide the design of future experiments and the development of more effective analogs. frontiersin.org

Investigating the Potential Biological Origin or Endogenous Production of Similar Peptides and their Functional Roles

An intriguing avenue of research is to investigate whether peptides with similar sequences to "Cyclin-dependent kinase 4 (924-932)" are produced endogenously in cells. Bioactive peptides can be generated from the degradation of larger proteins and can have important signaling roles. nih.gov

Research Directions:

Peptidomics Analysis: Using advanced mass spectrometry-based peptidomics, it is possible to search for the presence of this peptide or close relatives in various tissues and cell types.

Functional Characterization of Endogenous Peptides: If such peptides are discovered, their biological functions will need to be investigated. This could involve studying their effects on cell signaling, their regulation of enzyme activity, or their role in intercellular communication. nih.gov

Targeted Protein Degradation: The study of how endogenous peptides are generated and degraded could also be informative. It is possible that this peptide could mimic an endogenous molecule that targets proteins for degradation, a process that is being harnessed for therapeutic purposes with technologies like PROTACs. nih.govfrontiersin.org

Uncovering a potential endogenous counterpart to this synthetic peptide would open up new areas of biological inquiry into novel regulatory mechanisms.

Addressing the Discrepancy of the "924-932" Numbering in the Context of Canonical Human CDK4

Finally, it is imperative to resolve the nomenclature issue of "Cyclin-dependent kinase 4 (924-932)". The current name is scientifically misleading and creates confusion.

Possible Explanations and Actions:

Alternative Splicing or Non-Canonical Open Reading Frames: While the canonical CDK4 protein is 303 amino acids long, it is theoretically possible that an unannotated splice variant or a non-canonical open reading frame could produce a larger protein. uniprot.orguniprot.org A thorough search of genomic and transcriptomic databases is warranted to explore this possibility, however unlikely.

Misidentification or Typographical Error: The most probable explanation is a simple error in naming or documentation from its source. The peptide may be derived from a different protein entirely, or the numbering may be incorrect.

Tumor-Associated Antigen Context: Some commercial suppliers list this peptide in the context of tumor antigen-derived peptides for immunotherapy research. creative-peptides.com It is possible the numbering refers to a specific, non-standard reference sequence used in that particular field of study.

Clarifying the true origin and sequence of this peptide is a fundamental prerequisite for any meaningful future research. A corrected and standardized nomenclature should be established and disseminated to the scientific community to prevent further confusion.

Q & A

Q. What is the functional significance of residues 924–932 in CDK4’s kinase domain, and how do they influence catalytic activity?

Residues 924–932 are critical for CDK4’s structural integrity and interaction with cyclin D1, as they form part of the kinase domain’s activation loop. Experimental validation using site-directed mutagenesis (e.g., alanine scanning) can reveal their role in substrate binding and phosphorylation efficiency. For example, truncation or substitution in this region may impair cyclin D1-CDK4 complex formation, as observed in studies linking CDK4 dysregulation to cell cycle abnormalities . Immunoprecipitation assays combined with kinase activity assays (e.g., radioactive ATP incorporation) are recommended to quantify functional impacts.

Q. What experimental methods are commonly used to analyze CDK4 expression and activity in tissue samples?

Immunohistochemistry (IHC) remains a gold standard for detecting CDK4 expression in clinical specimens, as demonstrated in studies of non-neoplastic vulvar disorders (NNEDV) where CDK4 overexpression correlated with epithelial hyperplasia . Quantitative methods like mean optical density (MOD) analysis or Western blotting with phospho-specific antibodies (e.g., targeting Thr-172 phosphorylation) can differentiate active CDK4 from total protein levels . Flow cytometry with propidium iodide staining is also used to assess CDK4’s role in G1/S phase progression in cell lines.

Q. How do CDK4 inhibitors like palbociclib and ribociclib specifically target residues 924–932 or adjacent regions?

Structural studies (e.g., X-ray crystallography or molecular docking) reveal that CDK4 inhibitors bind to the ATP-binding pocket, which is partially regulated by residues in the kinase domain. While residues 924–932 are not direct binding sites, conformational changes in this region may affect inhibitor efficacy. Competitive kinase activity assays using recombinant CDK4/cyclin D1 complexes can quantify inhibitor potency .

Advanced Research Questions

Q. How can conflicting data on CDK4’s role in malignant transformation (e.g., overexpression without malignancy in NNEDV) be resolved experimentally?

Discrepancies may arise from tissue-specific regulatory mechanisms or compensatory pathways (e.g., p27 upregulation). To address this, CRISPR-Cas9-mediated CDK4 knockout/knock-in models in patient-derived NNEDV cells can isolate CDK4’s contribution. Phosphoproteomic profiling and RNA sequencing can identify downstream targets (e.g., retinoblastoma protein phosphorylation) and co-regulated pathways (e.g., PI3K/AKT) . Additionally, longitudinal studies tracking CDK4 expression in NNEDV patients over time may clarify its prognostic value .

Q. What strategies optimize the design of kinase activity assays for CDK4 mutants (e.g., residues 924–932 substitutions)?

Use recombinant CDK4 mutants expressed in insect or mammalian cells (e.g., Sf9 or HEK293) to ensure proper post-translational modifications. Pair kinase assays with Förster resonance energy transfer (FRET)-based biosensors to monitor real-time activity. Include negative controls (e.g., kinase-dead mutants) and validate results using selective inhibitors (e.g., abemaciclib) . Data normalization to cyclin D1 levels is critical to account for complex stability .

Q. How can researchers reconcile contradictory findings on CDK4’s interaction with p27 in different cancer models?

Tissue-specific stoichiometry of CDK4-p27 complexes may explain discrepancies. Co-immunoprecipitation (Co-IP) with crosslinking agents (e.g., DSP) preserves transient interactions, while proximity ligation assays (PLA) can visualize subcellular localization. In vitro reconstitution experiments using purified proteins under varying molar ratios can quantify binding affinities . Computational modeling (e.g., molecular dynamics simulations) may further predict competitive binding with cyclin D1 .

Methodological Guidance

  • Data Contradiction Analysis : When CDK4 expression and activity metrics diverge (e.g., high mRNA but low protein), validate using multiple techniques (IHC, ELISA, mass spectrometry) and consider post-transcriptional regulation (e.g., miRNA targeting CDK4’s 3’UTR) .
  • Experimental Controls : Include isogenic cell lines (wild-type vs. CDK4-mutant) and pharmacologic inhibitors to confirm specificity. For in vivo models, use tissue-specific Cre drivers to avoid systemic effects .
  • Statistical Rigor : Apply ANOVA with post-hoc tests for multi-group comparisons (e.g., MOD data across NNEDV subtypes) and report effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.